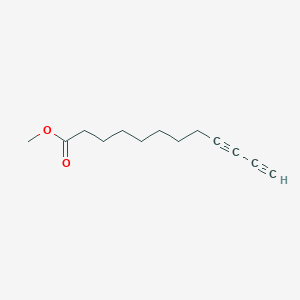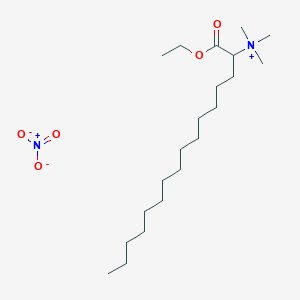
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a phosphoryl group and a long-chain ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can be achieved through a multi-step process involving the esterification of 2-octyldodecanoic acid with 3-(dipropylphosphoryl)propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ester linkage.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyldodecanoate: A simpler ester without the phosphoryl group.
Dipropylphosphorylpropyl esters: Compounds with similar phosphoryl groups but different ester chains.
Uniqueness
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is unique due to its combination of a long-chain ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
114479-80-0 |
|---|---|
Formule moléculaire |
C29H59O3P |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
3-dipropylphosphorylpropyl 2-octyldodecanoate |
InChI |
InChI=1S/C29H59O3P/c1-5-9-11-13-15-16-18-20-23-28(22-19-17-14-12-10-6-2)29(30)32-24-21-27-33(31,25-7-3)26-8-4/h28H,5-27H2,1-4H3 |
Clé InChI |
NRLXHOATCKBEAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCP(=O)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


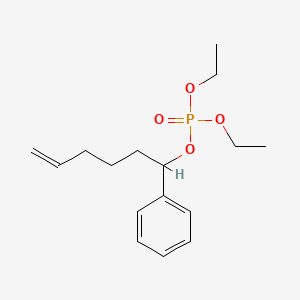
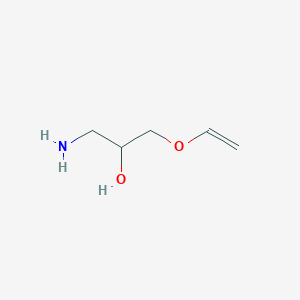
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
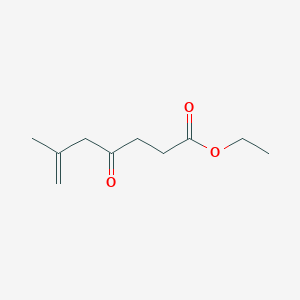
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
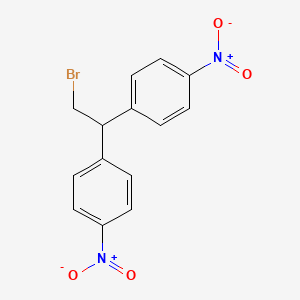
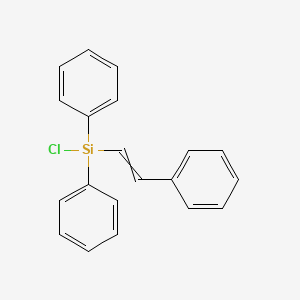
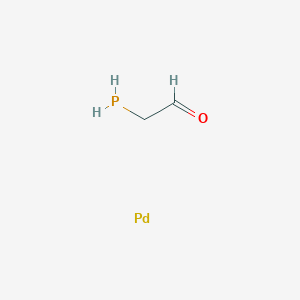
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)

